molecular formula C10H8BrNO3S B13905485 Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate

Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate

Cat. No.: B13905485
M. Wt: 302.15 g/mol
InChI Key: SHGGYZPEYZOZRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate typically involves the bromination of 6-methoxybenzo[d]thiazole followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate is unique due to the presence of both bromine and ester functional groups, which confer distinct reactivity and biological activity. This combination allows for versatile chemical modifications and a broad range of applications in different fields .

Properties

Molecular Formula

C10H8BrNO3S

Molecular Weight

302.15 g/mol

IUPAC Name

methyl 2-bromo-6-methoxy-1,3-benzothiazole-4-carboxylate

InChI

InChI=1S/C10H8BrNO3S/c1-14-5-3-6(9(13)15-2)8-7(4-5)16-10(11)12-8/h3-4H,1-2H3

InChI Key

SHGGYZPEYZOZRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)SC(=N2)Br)C(=O)OC

Origin of Product

United States

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